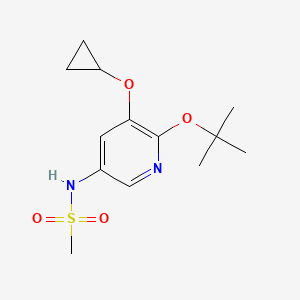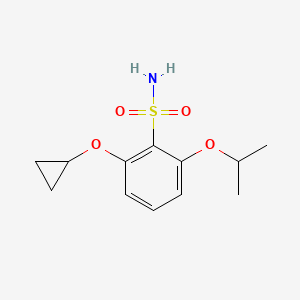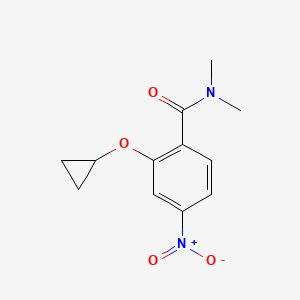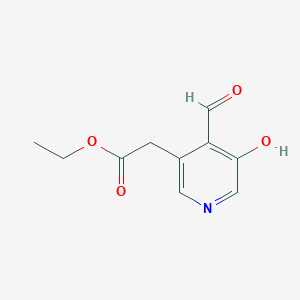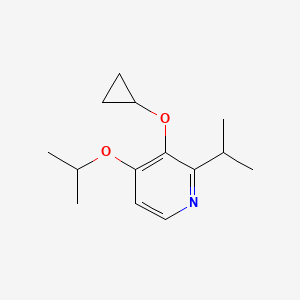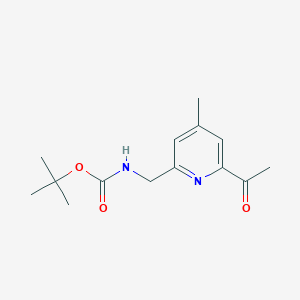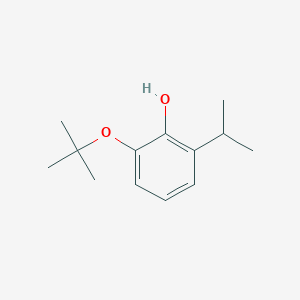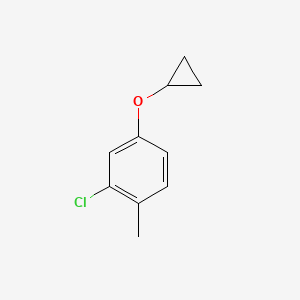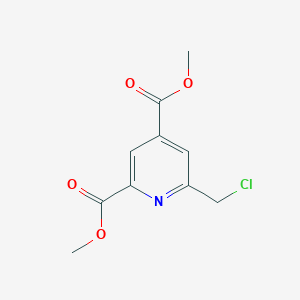
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate is an organic compound belonging to the pyridine family It is characterized by the presence of a chloromethyl group attached to the pyridine ring, along with two ester groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate typically involves the chloromethylation of Dimethyl pyridine-2,4-dicarboxylate. This can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and alcohols, depending on the specific reaction and conditions used.
科学的研究の応用
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Coordination Chemistry: The compound can act as a ligand in the formation of coordination complexes with metals, which are studied for their catalytic and electronic properties.
Biological Studies: It is used in the development of bioactive molecules and as a precursor for compounds with potential therapeutic applications.
Material Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding acids, which may further interact with biological pathways.
類似化合物との比較
Similar Compounds
Dimethyl pyridine-2,4-dicarboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Dimethyl pyridine-2,6-dicarboxylate: Has ester groups at different positions, leading to different reactivity and applications.
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate: Contains a hydroxymethyl group instead of a chloromethyl group, resulting in different chemical behavior.
Uniqueness
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate is unique due to the presence of the chloromethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and coordination complexes.
特性
分子式 |
C10H10ClNO4 |
|---|---|
分子量 |
243.64 g/mol |
IUPAC名 |
dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-15-9(13)6-3-7(5-11)12-8(4-6)10(14)16-2/h3-4H,5H2,1-2H3 |
InChIキー |
UXYDVVIPBRWYAL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC(=C1)C(=O)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


